Triheptylundecanoin

Description

Properties

CAS No. |

105214-66-2 |

|---|---|

Molecular Formula |

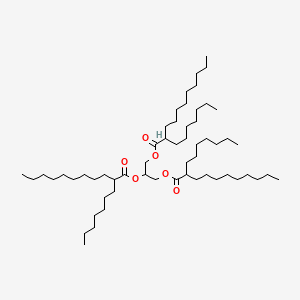

C57H110O6 |

Molecular Weight |

891.5 g/mol |

IUPAC Name |

2,3-bis(2-heptylundecanoyloxy)propyl 2-heptylundecanoate |

InChI |

InChI=1S/C57H110O6/c1-7-13-19-25-28-34-40-45-51(43-37-31-22-16-10-4)55(58)61-49-54(63-57(60)53(47-39-33-24-18-12-6)48-42-36-30-27-21-15-9-3)50-62-56(59)52(44-38-32-23-17-11-5)46-41-35-29-26-20-14-8-2/h51-54H,7-50H2,1-6H3 |

InChI Key |

QPFYLWLAVIDSQI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(CCCCCCC)C(=O)OCC(COC(=O)C(CCCCCCC)CCCCCCCCC)OC(=O)C(CCCCCCC)CCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC(CCCCCCC)C(=O)OCC(COC(=O)C(CCCCCCC)CCCCCCCCC)OC(=O)C(CCCCCCC)CCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Glyceryl Triesters

Structural and Functional Differences

Glyceryl triesters differ in chain length, saturation, and branching, influencing their physical properties (e.g., melting point, viscosity) and functional roles. Key comparisons include:

*Estimated based on typical glyceryl triester calculations.

Key Observations:

- Chain Length and Melting Point : Shorter chains (e.g., Tricaprylin, C8) result in lower melting points, making them liquid at room temperature, whereas longer chains (e.g., Tripalmitin, C16) are solid .

- Penetration Enhancement: Tricaprylin and Triolein are explicitly noted to enhance skin absorption of other chemicals, necessitating cautious formulation . While this compound lacks direct evidence, its structural similarity suggests comparable behavior.

- Metabolic Pathways : All glyceryl triesters are metabolized similarly to dietary fats, mitigating systemic toxicity risks .

Critical Considerations for Use

- Penetration Enhancement : Despite safety, formulators must avoid combining glyceryl triesters with harmful penetrants (e.g., certain preservatives) .

- Oxidative Stability : Unsaturated triesters (e.g., Triolein) require antioxidants to prevent rancidity .

- Allergenicity: No direct allergenicity reported, but trace impurities during synthesis may require quality controls .

Preparation Methods

Derivation from Castor Oil

Castor oil undergoes hydrolysis to yield ricinoleic acid, which is thermally degraded to produce undecenoic acid. Hydrogenation of undecenoic acid generates undecanoic acid, followed by alkylation to introduce the heptyl branch. This method aligns with sustainable practices, leveraging renewable feedstocks.

Synthetic Alkylation

Undecanoic acid reacts with heptyl bromide under basic conditions, facilitating nucleophilic substitution to form 2-heptylundecanoic acid. This route offers precise control over branching but requires stringent purification to remove residual catalysts.

Preparation Methods of this compound

Classical Fischer Esterification

The Fischer esterification involves direct reaction of glycerin with 2-heptylundecanoic acid under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction, which proceeds via reversible protonation of the carboxylic acid.

Procedure :

- Molar Ratio : A 3:1 molar excess of 2-heptylundecanoic acid to glycerin ensures complete esterification.

- Catalyst Loading : 1–2 wt% sulfuric acid relative to the fatty acid.

- Temperature : 120–150°C under reflux to drive water removal.

- Reaction Time : 6–12 hours, monitored by acid value titration.

Outcomes :

- Yields ~70–80% this compound after purification via vacuum distillation.

- Residual mono- and diesters require silica gel chromatography for removal.

Limitations :

Acid Chloride Method

This method employs 2-heptylundecanoyl chloride, enhancing reaction kinetics by avoiding water formation. Pyridine or triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Procedure :

- Acyl Chloride Synthesis : 2-Heptylundecanoic acid reacts with thionyl chloride ($$ \text{SOCl}_2 $$) at 60°C for 2 hours.

- Esterification : Glycerin reacts with acyl chloride in anhydrous dichloromethane, with pyridine (1.5 equivalents per chloride).

- Temperature : 25–40°C under nitrogen atmosphere.

- Workup : Sequential washes with dilute HCl, sodium bicarbonate, and brine remove pyridinium salts.

Outcomes :

- Yields exceed 90% with minimal byproducts.

- Suitable for lab-scale synthesis due to rapid reaction times (<4 hours).

Limitations :

Catalytic Transesterification

This compound can be synthesized via transesterification of methyl 2-heptylundecanoate with glycerin, catalyzed by Brønsted-acidic ionic liquids (e.g., [H-NMP][HSO$$_4$$]).

Procedure :

- Molar Ratio : 1:3.5 glycerin to methyl ester.

- Catalyst Loading : 5 wt% [H-NMP][HSO$$_4$$].

- Temperature : 100°C for 1 hour.

- Agitation : 500 rpm to ensure homogeneity.

Outcomes :

- 99% glycerol conversion with 42.3% selectivity toward this compound.

- Combined di- and triester selectivity >95%.

Advantages :

Comparative Analysis of Preparation Methods

| Method | Yield | Reaction Time | Catalyst | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 70–80% | 6–12 hours | $$ \text{H}2\text{SO}4 $$ | Moderate |

| Acid Chloride | >90% | 2–4 hours | Pyridine | Lab-scale |

| Transesterification | 42–95%* | 1 hour | [H-NMP][HSO$$_4$$] | Industrial |

*Selectivity to this compound varies with optimization.

Purification and Characterization

Vacuum Distillation

Crude product is distilled under reduced pressure (0.1–1 mmHg) to isolate this compound (boiling point ~280°C at 1 mmHg).

Chromatographic Techniques

Silica gel column chromatography with hexane:ethyl acetate (9:1) removes partial esters.

Spectroscopic Validation

- $$ ^1\text{H NMR} $$ : Peaks at δ 4.10–4.30 (glycerol backbone), δ 2.30 (ester carbonyl), δ 1.20–1.60 (alkyl chains).

- FT-IR : Strong absorbance at 1745 cm$$ ^{-1} $$ (ester C=O).

Industrial-Scale Considerations

Cost Efficiency

Transesterification using ionic liquids offers lower energy costs and catalyst recyclability, making it preferable for bulk production.

Environmental Impact

Waste streams from the acid chloride method require neutralization, whereas Fischer esterification generates water as the sole byproduct.

Q & A

Q. How can researchers reconcile contradictory data on this compound’s solvent compatibility reported in different studies?

- Step 1 : Tabulate solvent compatibility data from ≥5 independent studies.

- Step 2 : Identify variables causing discrepancies (e.g., water content, temperature gradients).

- Step 3 : Design controlled experiments to isolate confounding factors (e.g., Karl Fischer titration for trace water quantification) .

- Step 4 : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to resolve contradictions .

Q. What strategies are effective for integrating computational modeling (e.g., MD simulations) with experimental data to predict this compound’s phase behavior?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS with OPLS-AA force field) with experimental DSC data to validate glass transition temperatures (). Use multiscale modeling to correlate simulation outputs (e.g., radial distribution functions) with observed crystallization kinetics . Address discrepancies by refining force field parameters using Bayesian optimization .

Q. How can mixed-methods research designs address gaps in understanding this compound’s interactions with biomembranes?

- Methodological Answer :

- Quantitative : Measure partitioning coefficients () using fluorescence anisotropy with labeled liposomes .

- Qualitative : Conduct molecular docking studies (AutoDock Vina) to identify binding motifs.

- Integration : Use convergent parallel design to triangulate findings, resolving outliers via free-energy perturbation (FEP) calculations .

Contradiction Analysis and Validation

Q. What frameworks support rigorous analysis of conflicting results in this compound’s catalytic applications?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

- Feasibility : Compare catalytic turnover numbers (TON) across studies using standardized substrates.

- Novelty : Identify unexplored variables (e.g., solvent polarity effects on transition states).

- Ethical : Disclose all raw data for peer validation .

Data Reporting and Reproducibility

Q. What are the minimum data requirements for publishing reproducible studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.